2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one

Lipophilicity Physicochemical Properties Drug Design

This 2-bromo-functionalized cyclopenta[b]furan-4-one (CAS 1368352-72-0) installs a versatile synthetic handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling rapid SAR library expansion without de novo scaffold synthesis. The bromine at C2 confers superior oxidative-addition kinetics over chloro analogs and elevates LogP by ~0.76 units vs. the unsubstituted parent—critical for tuning lipophilic binding-pocket complementarity in fragment-based drug discovery. Procure this pre-halogenated intermediate to bypass late-stage halogenation bottlenecks and streamline 2-aryl, 2-alkynyl, and 2-amino analog synthesis.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
Cat. No. B12277163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1OC(=C2)Br
InChIInChI=1S/C7H5BrO2/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2
InChIKeyDSLXGANXQHNJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one: Core Scaffold Identity and Procurement Baseline


2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one (CAS 1368352-72-0, C₇H₅BrO₂, MW 201.02) is a bicyclic heterocyclic building block belonging to the cyclopenta[b]furan-4-one class . The structure features a furan ring ortho-fused to a cyclopentanone, with a bromine atom at the 2-position of the furan . This bromine substituent installs a versatile synthetic handle for downstream palladium-catalyzed cross-coupling chemistry, distinguishing it from the unsubstituted parent scaffold 5,6-dihydro-4H-cyclopenta[b]furan-4-one (C₇H₆O₂, MW 122.12) . The compound is typically supplied at 98% purity and is employed as an advanced intermediate in medicinal chemistry and organic synthesis .

2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one: Why Generic Substitution Fails Without Halogen Quantification


The cyclopenta[b]furan-4-one scaffold is not a commodity for which any analog can be freely substituted. The presence and identity of the 2-position halogen directly govern the compound's reactivity profile in transition-metal-mediated bond formations, its physicochemical properties (notably lipophilicity and electronic character), and consequently the synthetic route efficiency and final product purity [1]. The unsubstituted parent (LogP 1.41) and the 2-bromo derivative (calculated LogP 2.17) exhibit markedly different partitioning behavior . Furthermore, within the halofuranone series, brominated variants consistently demonstrate superior reactivity compared to their chlorinated counterparts in Suzuki-Miyaura couplings, a critical parameter for library synthesis and late-stage functionalization [2]. Simple substitution without matching the halogen identity and position therefore introduces unacceptable risk of reaction failure, reduced yield, or altered downstream biological performance.

2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one: Head-to-Head Comparator Evidence for Procurement Decisions


Lipophilicity Differential vs. Unsubstituted Parent: LogP Comparison

The 2-bromo substituent significantly increases the compound's lipophilicity relative to the parent 5,6-dihydro-4H-cyclopenta[b]furan-4-one. The calculated LogP of the 2-bromo derivative is 2.17, compared to 1.41 for the unsubstituted scaffold . This ~0.76 log unit increase corresponds to an approximately 5.8-fold greater partition coefficient into organic phase, which has implications for chromatographic retention, membrane permeability, and biological distribution when the brominated fragment is incorporated into larger structures.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Utility: 2-Bromo Substituent as a Cross-Coupling Handle vs. Inert Parent

The 2-bromo substituent provides a direct entry point for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that is entirely absent from the unsubstituted parent scaffold [1]. The parent scaffold (C₇H₆O₂) bears no halogen and cannot participate in oxidative addition to Pd(0); its functionalization requires deprotonation/electrophilic trapping or directed C–H activation, both of which are less general and often lower-yielding than a deliberate cross-coupling strategy [2]. The 2-bromo compound thus enables the modular construction of 2-aryl, 2-alkynyl, and 2-amino cyclopenta[b]furan-4-one libraries without additional pre-functionalization steps.

Cross-Coupling Suzuki-Miyaura Pd-Catalysis

Halogen Reactivity Ranking: Bromine vs. Chlorine in Furanone Suzuki Couplings

A systematic study of dihalofuranone reactivity in Pd-mediated Suzuki coupling with phenylboronic acid demonstrated that bromine-substituted furanones are more reactive than their chlorine-substituted analogues [1]. Although the target compound is a monobromo cyclopenta[b]furan-4-one rather than a gem-dihalo derivative, the established trend of Br > Cl in furanone oxidative addition rates provides strong class-level inference that the 2-bromo compound will outperform any 2-chloro analog in the same coupling transformations. The study also confirms that bromine-substituted furanones couple with high stereoselectivity [1].

Halogen Reactivity Suzuki Coupling Dihalofuranones

Molecular Weight and Topological Polar Surface Area: Physicochemical Differentiation from Parent

The bromine atom adds substantial molecular weight (ΔMW = +78.90 g/mol) compared to the parent scaffold, shifting the compound from fragment-like space (MW 122.12) into lead-like territory (MW 201.02) . Despite the increased mass, the topological polar surface area (TPSA) remains identical at 30.21 Ų for both compounds, as the bromine contributes no additional polar surface . This means the 2-bromo derivative gains lipophilic bulk without sacrificing hydrogen-bonding capacity, a favorable profile for optimizing target engagement while retaining permeability.

Molecular Weight TPSA Lead-Likeness

2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one: Evidence-Backed Application Scenarios for R&D Procurement


Modular Synthesis of 2-Substituted Cyclopenta[b]furan-4-one Libraries via Suzuki-Miyaura Coupling

The 2-bromo handle enables direct diversification of the cyclopenta[b]furan-4-one core through palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids . This application scenario is supported by the established reactivity of brominated furanones in Suzuki couplings and their superiority over chloro analogs [1]. Procurement of this brominated building block allows medicinal chemistry teams to rapidly generate arrays of 2-aryl derivatives for structure-activity relationship (SAR) exploration, bypassing the need for de novo scaffold construction for each analog.

Sonogashira Coupling for 2-Alkynyl Cyclopenta[b]furan-4-one Intermediates

The 2-bromo substituent is a competent partner for Sonogashira cross-coupling with terminal alkynes, providing access to 2-alkynyl-substituted cyclopenta[b]furan-4-ones . These alkynylated intermediates serve as precursors to further transformations including click chemistry, hydrogenation to saturated side chains, or cyclization to polycyclic frameworks. The unsubstituted parent scaffold cannot enter this reaction manifold without prior halogenation, making the 2-bromo compound uniquely positioned for this workflow.

Buchwald-Hartwig Amination for 2-Amino Cyclopenta[b]furan-4-one Analogs

The bromine at the 2-position serves as an electrophilic partner for Pd-catalyzed C–N bond formation with primary or secondary amines . This enables direct installation of amine substituents on the furan ring, a key structural motif in numerous bioactive cyclopenta[b]furan-containing chemotypes, including CCR2 antagonists [1]. Procurement of the pre-brominated building block eliminates the need for late-stage halogenation or directed metalation of the furan, streamlining synthetic routes toward 2-amino cyclopenta[b]furan-4-one targets.

Fragment-Based Drug Discovery: Halogen-Dependent Property Tuning

The 2-bromo compound offers a distinct physicochemical profile (LogP 2.17, MW 201.02) compared to the parent fragment (LogP 1.41, MW 122.12), providing medicinal chemists with a halogen-dependent LogP tuning option within the same core scaffold . In fragment-based drug discovery (FBDD), matching the halogen identity to the desired lipophilicity window is critical; the brominated variant extends the measurable LogP range by ~0.76 units without altering TPSA, supporting exploration of lipophilic binding pockets while maintaining ligand efficiency metrics .

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